

# Toxicological Profile of 2,6-Diiodo-4-nitrophenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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## Abstract

**2,6-Diiodo-4-nitrophenol**, also known as disophenol, is a chemical compound that has historically been used as an anthelmintic agent.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the current toxicological knowledge of **2,6-diiodo-4-nitrophenol**. The document delves into its mechanism of action, acute toxicity, and available data on its metabolic fate. Special emphasis is placed on its role as an uncoupler of oxidative phosphorylation, a key mechanism driving its biological and toxicological effects. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Chemical and Physical Properties

**2,6-Diiodo-4-nitrophenol** is a yellow crystalline solid.<sup>[3][4]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	305-85-1	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> I <sub>2</sub> NO <sub>3</sub>	[1]
Molecular Weight	390.9 g/mol	[1]
Appearance	Light yellow feathery crystals or yellow crystalline solid	[3][4]
Melting Point	152-154 °C	[3]
Boiling Point	310.6 °C	[1]
Water Solubility	Insoluble	[3]

## Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of **2,6-diiodo-4-nitrophenol** is the uncoupling of oxidative phosphorylation in mitochondria.[3][5][6] This process is shared with other nitrophenolic compounds, most notably 2,4-dinitrophenol.[5][7]

Uncouplers of oxidative phosphorylation are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6] This disruption of the link between the electron transport chain and ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a key sign of toxicity.[5][7]

Caption: Uncoupling of oxidative phosphorylation by **2,6-diiodo-4-nitrophenol**.

## Toxicological Profile

### Acute Toxicity

**2,6-Diiodo-4-nitrophenol** is toxic, with observed effects in experimental animals including rodents and dogs.[7] Signs of acute toxicity manifest as increased respiration, elevated heart rate, and a rise in body temperature, which can lead to rapid onset of rigor mortis after death.

[7] Repeated administration has been shown to increase toxicity, which is believed to be due to the accumulation of the compound in the plasma.[7] At high doses, liver lesions have been observed.[1][2]

The available quantitative acute toxicity data is summarized in Table 2.

Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Oral	170	[3]
Mouse	Oral	212	[3]
Rat	Intravenous (i.v.)	105	[3]
Mouse	Intravenous (i.v.)	88	[3]
Rat	Intraperitoneal (i.p.)	105	[3]
Mouse	Intraperitoneal (i.p.)	107	[3]
Rat	Subcutaneous (s.c.)	122	[3]
Mouse	Subcutaneous (s.c.)	110	[3]

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of **2,6-diiodo-4-nitrophenol**. However, information on the related compound, 4-nitrophenol, can provide some context.

- Genotoxicity: Studies on 4-nitrophenol have shown mixed results in in-vitro genotoxicity assays.[8]
- Carcinogenicity: The carcinogenic potential of **2,6-diiodo-4-nitrophenol** has not been evaluated.[9][10] Studies on 4-nitrophenol have not provided evidence of carcinogenic activity in mice.[10]
- Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of **2,6-diiodo-4-nitrophenol** have been identified. For 4-nitrophenol,

some studies in rodents have suggested the potential for post-implantation loss at high doses.[8]

It is crucial to note that the toxicological profile of **2,6-diiodo-4-nitrophenol** may differ significantly from that of 4-nitrophenol due to the presence of the two iodine atoms. Therefore, the data on 4-nitrophenol should be interpreted with caution and further research on the di-iodinated compound is warranted.

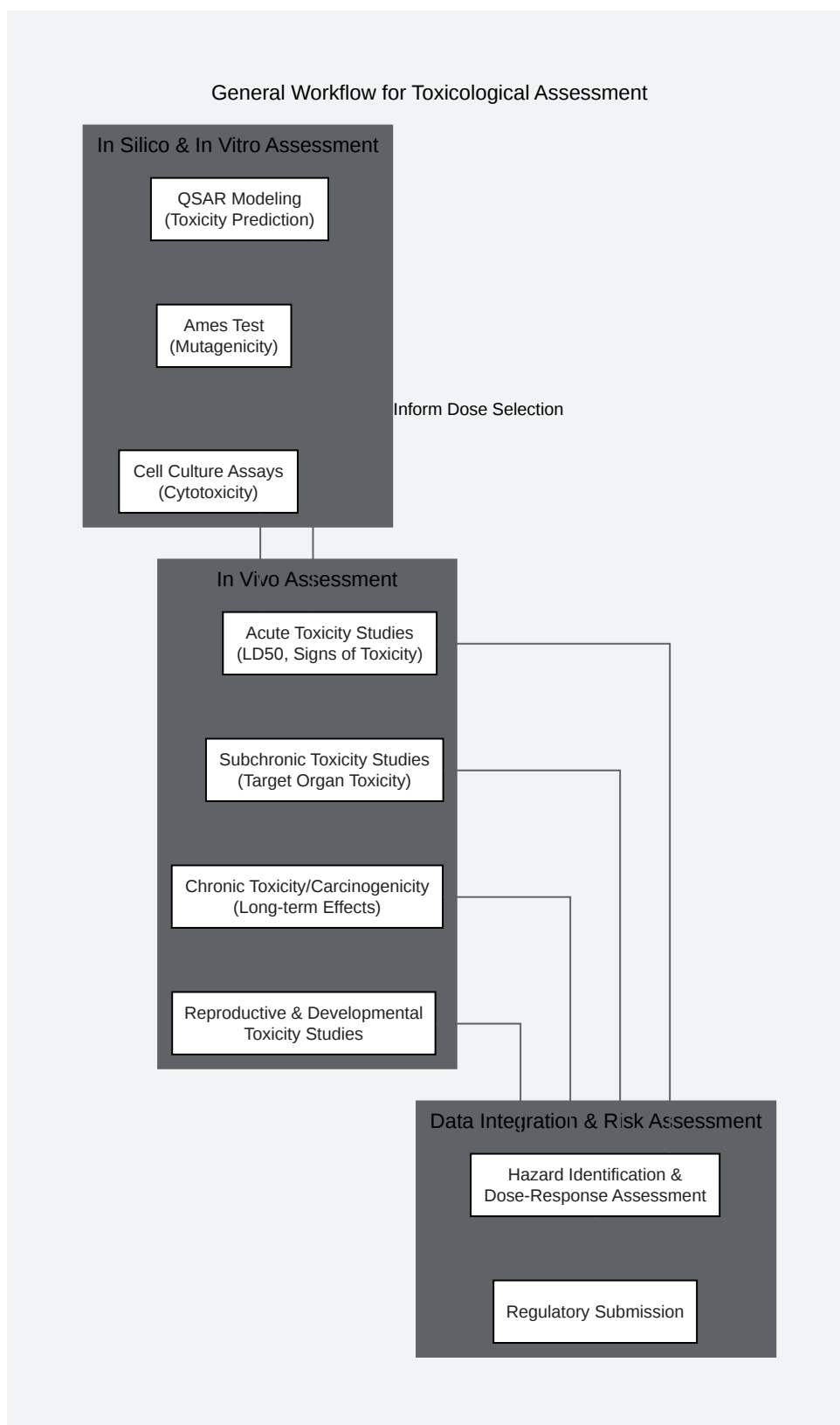
## Metabolism and Toxicokinetics

Specific studies on the metabolism and toxicokinetics of **2,6-diiodo-4-nitrophenol** are limited. However, the metabolism of nitrophenols, in general, has been studied. These compounds typically undergo both Phase I and Phase II metabolic transformations.[11]

Phase I reactions can include oxidation and reduction of the nitro group.[11] Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.[11] The accumulation of **2,6-diiodo-4-nitrophenol** in the plasma with repeated dosing suggests that its metabolism and/or excretion may be slower compared to a single dose, potentially leading to increased toxicity.[7]

## Experimental Protocols

Detailed experimental protocols for the toxicity studies of **2,6-diiodo-4-nitrophenol** are not readily available in the public domain, particularly for older studies such as Kaiser (1964). However, a general workflow for assessing the toxicological profile of a chemical compound is outlined below.



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Caption: A generalized workflow for the toxicological assessment of a chemical compound.

## Acute Oral Toxicity (General Protocol)

A typical acute oral toxicity study, such as those used to determine LD50 values, would involve the following steps:

- **Animal Model:** Usually rats or mice of a specific strain, age, and sex.
- **Dose Administration:** The test substance is administered orally, typically by gavage, in a suitable vehicle. A range of doses is used to establish a dose-response relationship.
- **Observation:** Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.
- **Necropsy:** At the end of the observation period, all animals (including those that died during the study) undergo a gross necropsy to examine for any pathological changes in organs and tissues.
- **Data Analysis:** The LD50 value is calculated using appropriate statistical methods.

## Conclusion

**2,6-Diiodo-4-nitrophenol** is a compound with significant toxic potential, primarily driven by its ability to uncouple mitochondrial oxidative phosphorylation. While acute toxicity data are available, there is a notable lack of information regarding its genotoxicity, carcinogenicity, and reproductive toxicity. This data gap highlights the need for further research to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. The information presented in this guide provides a solid foundation for such future investigations.

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